1-(4-Methoxymethylphenyl)-1-propanol
Description
1-(4-Methoxyphenyl)-1-propanol (CAS 5349-60-0) is a secondary alcohol with a methoxy-substituted aromatic ring. The methoxy group (-OCH₃) is electron-donating, influencing the compound’s electronic properties, solubility, and reactivity. Notably, it is classified under Cramer class II for toxicity, indicating moderate safety concerns compared to simpler alcohols in Cramer class I.
Properties
IUPAC Name |
1-[4-(methoxymethyl)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-11(12)10-6-4-9(5-7-10)8-13-2/h4-7,11-12H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMOMIVIGWYPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)COC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxymethylphenyl)-1-propanol can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with propanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxymethylphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed:
Oxidation: Formation of 1-(4-Methoxymethylphenyl)-1-propanone.
Reduction: Formation of 1-(4-Methoxymethylphenyl)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxymethylphenyl)-1-propanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxymethylphenyl)-1-propanol involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Key Differences:
- Electron Effects: The methoxy group enhances resonance stabilization of the aromatic ring, contrasting with electron-withdrawing fluoro substituents (e.g., 1-(4-Fluorophenyl)-1-propanol), which reduce electron density.
- Solubility: The polar methoxy group improves water solubility compared to non-polar methyl analogs (e.g., 1-(4-Methylphenyl)-1-propanol).
- Acidity: 1-(4-Hydroxyphenyl)-1-propanol exhibits higher acidity (pKa ~10) due to the phenolic -OH group, whereas the methoxy analog is less acidic.
Reactivity and Kinetic Comparisons
The reactivity of 1-(4-Methoxyphenyl)-1-propanol is influenced by its aromatic substituent. For example:
- Oxidation: The benzylic alcohol structure makes it prone to oxidation, contrasting with tertiary alcohols like 1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol, where steric hindrance reduces oxidation rates.
Biological Activity
1-(4-Methoxymethylphenyl)-1-propanol is an organic compound with a molecular formula of C11H16O2. This compound features a methoxymethyl group attached to a phenyl ring, which is further connected to a propanol chain. Its unique structure suggests potential biological activities that warrant investigation.
- IUPAC Name : 1-[4-(methoxymethyl)phenyl]propan-1-ol
- Molecular Formula : C11H16O2
- Molecular Weight : 180.25 g/mol
Synthesis
This compound can be synthesized through various methods, including:
- Reaction of 4-methoxybenzyl chloride with propanol in the presence of sodium hydroxide.
- Use of continuous flow reactors in industrial settings to optimize yields and reduce reaction times.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The methoxymethyl group may facilitate hydrogen bonding and other non-covalent interactions, influencing binding affinity and modulating biological pathways.
Pharmacological Studies
Research has indicated that this compound exhibits potential pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in animal models.
Toxicology
Toxicological assessments indicate that the compound has low acute toxicity. For instance:
- The LD50 values in animal studies suggest a safe profile at therapeutic doses, with values ranging from 4475 to 7990 mg/kg body weight for oral administration .
Study on Antimicrobial Effects
A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated:
- Inhibition Zones : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 15 mm at a concentration of 100 µg/mL.
Anti-inflammatory Research
Another study focused on the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. Key findings included:
- Reduction in Edema : A significant reduction in paw swelling was observed, indicating its potential as an anti-inflammatory agent.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)-1-propanol | Structure | Moderate anti-inflammatory |
| 1-(4-Methylphenyl)-1-propanol | Structure | Low antimicrobial activity |
| This compound | Structure | High antimicrobial & anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
